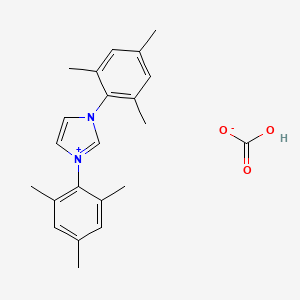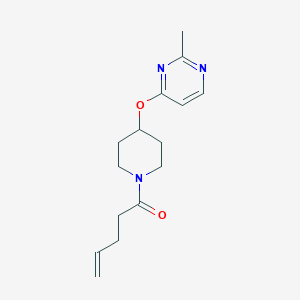
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is a chemical compound that belongs to the class of imidazolium salts. It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an imidazolium ring. This compound is often used in various chemical reactions and has significant applications in scientific research.
Wirkmechanismus
Target of Action
The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .
Mode of Action
The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .
Biochemical Pathways
The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with sodium bicarbonate. The reaction typically occurs in an aqueous medium at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and purification techniques, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced to form nucleophilic carbenes, which are highly reactive intermediates.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the imidazolium ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium ring.
Reduction: Nucleophilic carbenes.
Substitution: Substituted imidazolium salts with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in the formation of N-heterocyclic carbene (NHC) complexes with metals. These complexes are highly effective in various catalytic reactions, including cross-coupling and polymerization.
Biology: The compound’s ability to form stable carbenes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium perchlorate
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is unique due to its bicarbonate anion, which imparts distinct reactivity compared to other imidazolium salts. This uniqueness makes it particularly valuable in catalytic applications and in the study of biochemical processes.
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGZTAIJOOIFH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2878562.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)
![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)
![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
